4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Description
4-Amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a synthetic nucleoside analogue characterized by a 1,3,5-triazin-2-one base linked to a modified ribose sugar moiety. The compound’s stereochemistry [(2R,3R,5S)] distinguishes it from structurally related agents such as decitabine and azacitidine, which have differing hydroxyl group configurations on the sugar ring . This molecule’s primary mechanism of action involves incorporation into DNA or RNA, where it disrupts enzymatic processes like methylation or replication, making it relevant in oncology and virology research .
Properties
Molecular Formula |
C8H12N4O4 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-5(14)1-4(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1 |
InChI Key |
COQIPAMHUKRYHA-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC(=NC2=O)N)CO |
Canonical SMILES |
C1C(OC(C1O)N2C=NC(=NC2=O)N)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a triazine derivative with a hydroxymethyl-substituted oxolane under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the required standards for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of substituted triazine derivatives .
Scientific Research Applications
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations :
Table 2: Pharmacological Profiles
Mechanistic Insights :
- The target compound’s triazin-2-one base enables DNMT inhibition similar to decitabine and azacitidine but with distinct pharmacokinetics due to stereochemical differences .
- Zalcitabine and cytarabine, despite structural similarities in the sugar moiety, act on viral reverse transcriptase or DNA polymerase, highlighting the critical role of the heterocyclic base in target specificity .
Metabolic Stability and Toxicity
- Decitabine : Rapid deamination by cytidine deaminase (CDA) limits its half-life (<30 minutes), necessitating frequent dosing .
- Azacitidine : Higher metabolic stability due to ribose incorporation into RNA, prolonging activity .
Research Findings and Clinical Relevance
- Anticancer Activity: 4-Amino-1,2,4-triazin-5-one derivatives, including the target compound, exhibit dose-dependent cytotoxicity in leukemia cell lines (IC₅₀ = 0.5–5 µM) by inducing DNA hypomethylation and apoptosis .
- Neurotropic Potential: Unlike zalcitabine (low CNS penetration), the target compound’s logP (~−1.2) suggests moderate blood-brain barrier permeability, warranting further study for CNS malignancies .
Biological Activity
4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one is a compound that belongs to the triazine family, characterized by its unique structural features including a triazine ring and a hydroxymethyl-substituted oxolane. This compound exhibits promising biological activities that have garnered attention in pharmacological research.
- Molecular Formula : C₈H₁₂N₄O₄
- Molecular Weight : 228.21 g/mol
- CAS Number : Not specified in the sources.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. Its mechanism of action may involve interactions with specific molecular targets within these pathogens.
- Anticancer Properties : Similar compounds in the triazine class have been studied for their anticancer effects. The structural features of 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one may enhance its activity against cancer cells .
- Anti-inflammatory Effects : Some derivatives of triazine compounds have shown anti-inflammatory properties. This suggests that 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one could also possess similar effects .
The exact mechanisms through which 4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors involved in cellular signaling pathways contribute to its pharmacological properties.
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-3-oxido-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one | Contains an oxathiolane ring | Exhibits different biological activities due to sulfur presence |
| 4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | Fluorinated oxolane structure | Enhanced stability and altered reactivity compared to non-fluorinated analogs |
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of triazine derivatives:
- Antibacterial Studies : A study highlighted the antibacterial efficacy of triazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones when tested against common pathogens .
- Anticancer Research : In vitro studies demonstrated that certain triazine derivatives could induce apoptosis in cancer cell lines. The presence of specific functional groups was linked to increased cytotoxicity .
- Inflammation Models : Animal models have been used to assess the anti-inflammatory potential of triazine compounds. Results showed reduced inflammation markers in treated groups compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
